molecular formula C2H6CdO7 B14698083 Cadmium(2+);oxalate;trihydrate CAS No. 20712-42-9

Cadmium(2+);oxalate;trihydrate

Cat. No.: B14698083
CAS No.: 20712-42-9
M. Wt: 254.48 g/mol
InChI Key: BIEVKIWFPVWFBD-UHFFFAOYSA-L
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Description

Cadmium(2+);oxalate;trihydrate, also known as cadmium oxalate trihydrate, is a coordination compound with the formula CdC₂O₄·3H₂O. It consists of cadmium ions coordinated with oxalate anions and water molecules. This compound is known for its crystalline structure and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cadmium oxalate trihydrate can be synthesized through the reaction of cadmium salts (such as cadmium chloride or cadmium nitrate) with oxalic acid in an aqueous solution. The reaction typically occurs at room temperature, and the product is obtained by slow evaporation of the solution .

Industrial Production Methods: In industrial settings, cadmium oxalate trihydrate is produced by mixing cadmium salts with oxalic acid under controlled conditions. The resulting precipitate is filtered, washed, and dried to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Cadmium oxalate trihydrate undergoes various chemical reactions, including:

    Decomposition: Upon heating, it decomposes to form cadmium oxide and carbon dioxide.

    Precipitation: It can precipitate out of solution when mixed with other metal ions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cadmium oxalate trihydrate involves its interaction with biological molecules and cellular structures. Cadmium ions can bind to proteins and enzymes, disrupting their function and leading to cytotoxic effects. The oxalate anions can form complexes with metal ions, affecting various biochemical pathways .

Properties

CAS No.

20712-42-9

Molecular Formula

C2H6CdO7

Molecular Weight

254.48 g/mol

IUPAC Name

cadmium(2+);oxalate;trihydrate

InChI

InChI=1S/C2H2O4.Cd.3H2O/c3-1(4)2(5)6;;;;/h(H,3,4)(H,5,6);;3*1H2/q;+2;;;/p-2

InChI Key

BIEVKIWFPVWFBD-UHFFFAOYSA-L

Canonical SMILES

C(=O)(C(=O)[O-])[O-].O.O.O.[Cd+2]

Origin of Product

United States

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